2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is a chemical compound with the molecular formula C13H8FNOS and a CAS number of 338966-59-9. This compound features a thiophene ring substituted with a 4-fluorobenzoyl group and an acetonitrile group, making it notable for its potential applications in pharmaceuticals and materials science. The compound has garnered attention due to its unique structural properties and possible therapeutic effects, particularly in the context of medicinal chemistry and organic synthesis.
The compound falls under several classifications:
The synthesis of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile typically involves multiple steps:
The molecular structure of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile can be analyzed using various techniques:
InChI=1S/C13H8FNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2
, which encodes its molecular structure for database searches.The compound undergoes various chemical reactions that can modify its structure or introduce new functionalities:
Specific conditions such as temperature, solvent, and catalyst choice are crucial for directing these reactions toward desired products.
The mechanism of action for 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile is not fully elucidated but may involve interactions with biological targets:
Further studies utilizing techniques like molecular docking could provide insights into binding affinities and interaction modes with target proteins.
The physical properties of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile include:
The applications of 2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetonitrile span several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: